molecular formula C22H43F3LiO6P B13834242 lithium;[(2R)-1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] methyl phosphate

lithium;[(2R)-1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] methyl phosphate

Cat. No.: B13834242
M. Wt: 498.5 g/mol
InChI Key: GDLMLQJISATCEL-ZMBIFBSDSA-M
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Preparation Methods

The synthesis of lithium;[(2R)-1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] methyl phosphate involves several steps. The synthetic route typically includes the reaction of hexadecanol with 2,2,2-trifluoroethanol to form the intermediate compound. This intermediate is then reacted with methyl phosphate under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Lithium;[(2R)-1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] methyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts.

Scientific Research Applications

Lithium;[(2R)-1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] methyl phosphate has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting the activity of phospholipase A2, an enzyme involved in the hydrolysis of phospholipids. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the enzyme from interacting with its natural substrates. The molecular targets include the active site residues of phospholipase A2, and the pathways involved include the modulation of lipid signaling pathways .

Comparison with Similar Compounds

Similar compounds to lithium;[(2R)-1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] methyl phosphate include:

    CI-976: Inhibits lysophosphatidylcholine acyltransferase activity.

    2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide:

Properties

Molecular Formula

C22H43F3LiO6P

Molecular Weight

498.5 g/mol

IUPAC Name

lithium;[(2R)-1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] methyl phosphate

InChI

InChI=1S/C22H44F3O6P.Li/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-29-18-21(31-32(26,27)28-2)19-30-20-22(23,24)25;/h21H,3-20H2,1-2H3,(H,26,27);/q;+1/p-1/t21-;/m1./s1

InChI Key

GDLMLQJISATCEL-ZMBIFBSDSA-M

Isomeric SMILES

[Li+].CCCCCCCCCCCCCCCCOC[C@H](COCC(F)(F)F)OP(=O)([O-])OC

Canonical SMILES

[Li+].CCCCCCCCCCCCCCCCOCC(COCC(F)(F)F)OP(=O)([O-])OC

Origin of Product

United States

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